molecular formula C16H17NO2 B262174 4-ethoxy-N-methyl-N-phenylbenzamide

4-ethoxy-N-methyl-N-phenylbenzamide

Cat. No.: B262174
M. Wt: 255.31 g/mol
InChI Key: IEDYFTYKLYZUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-methyl-N-phenylbenzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the class of N-phenylbenzamide derivatives, a scaffold recognized for its diverse and promising biological activities. Researchers investigate this family of compounds for its potential as a core structure in developing novel therapeutic agents. Structural analogs of N-phenylbenzamide have demonstrated potent biological activity in scientific studies. For instance, certain derivatives have been identified as effective inhibitors of Enterovirus 71 (EV71), a pathogen responsible for hand-foot-mouth disease, with activity in the low micromolar range . Other closely related compounds have shown promising antischistosomal activity against the Schistosoma mansoni parasite, with some analogs exhibiting rapid action and high selectivity in vitro . Furthermore, the N-phenylbenzamide motif is explored in oncology research, where it serves as a key backbone in the design of potential protein kinase inhibitors, which are crucial targets in cancer therapy . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

IEDYFTYKLYZUQX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Activity Relationships (SAR) : Ethoxy and morpholine groups in AS-4370 enhance gastrokinetic potency by optimizing steric and electronic interactions with 5-HT4 receptors . The target compound’s N-phenyl group may similarly modulate selectivity.
  • Conformational Rigidity : Active anticonvulsant benzamides adopt conformations where substituents orient at 90–120° to the amide plane, enabling hydrogen bonding to targets like voltage-gated sodium channels .

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